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The table below summarizes the approved dosing regimens for ceftolozane/tazobactam in adults, which are

considered appropriate for obese patients, provided dosage is adjusted for renal function [1].

Standard Dose

Infection Type (CrCl >50 Duration Concurrent Therapy
mL/min)

Complicated Intra-abdominal 1.59(1g/0.509) 4-14 Must be used in

Infection (clAl) IV q8h days combination with

metronidazole [1].

Complicated Urinary Tract Infection 159 (1g/0.50Q) 7 days

(cUTI) IV q8h
Hospital-acquired/Ventilator- 39(2g/1g) IV 8-14
associated Bacterial Pneumonia q8h days
(HABPIVABP)

Key Evidence for Use in Obesity: A 2018 study specifically investigated ceftolozane/tazobactam in
severely/morbidly obese patients (BMI >35 kg/m?). Using Monte Carlo simulations, the study found that the
approved, renal function-based dosing regimens achieved a >90% probability of target attainment (for 1-

log kill) against pathogens with an MIC up to 8 mg/L. This target attainment was similar to that in non-obese
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patients [2]. This PK/PD finding was corroborated by phase 3 clinical outcomes data, which showed that
clinical and composite cure rates in severely/morbidly obese patients were similar to those in non-

obese patients [2].

Experimental Protocols for PK/PD Analysis

For researchers designing studies to evaluate antibiotic dosing, the following methodologies from the

literature can serve as robust protocols.

1. Protocol for Site-Specific Pharmacokinetic Studies This protocol, adapted from a 2023 study, is

designed to measure antibiotic penetration into specific tissues [3].

e Study Population: Patients scheduled for elective lower gastrointestinal surgery.
e Drug Administration: Intravenous infusion of ceftolozane/tazobactam (1 g/0.5 g) over 1 hour. For
prolonged surgeries, a second dose can be administered 3 hours after the end of the first infusion.
e Sample Collection: Collect plasma, peritoneal fluid, peritoneum, and subcutaneous adipose tissue
samples at specified time points after the end of the infusion.
e Sample Processing:
o PlasmalPeritoneal Fluid: Centrifuge for 20 minutes at 10,000 rpm; collect and freeze the
supernatant.
o Tissue (Peritoneum/Subcutaneous Fat): Wash with saline, homogenize with double-distilled
water, centrifuge, and collect the supernatant.
¢ Bioanalysis: Measure total concentrations of ceftolozane and tazobactam using validated high-
performance liquid chromatography (HPLC) methods [3].

2. Protocol for Monte Carlo Simulation for Target Attainment This protocol is used to predict the

efficacy of dosing regimens across a patient population [2].

¢ Population PK Model: Use a previously published population pharmacokinetic model for the
antibiotic.

¢ Virtual Patient Population: Randomly sample a large number of virtual patients (e.g., 1000) from a
database that includes demographics of the target population (e.g., obese patients).

e Simulation: Perform Monte Carlo simulations for the dosing regimen(s) of interest.

o Target Definition: Define a PK/PD target. For ceftolozane, a common target is 32.2% fT>MIC (i.e.,
the free drug concentration remains above the MIC for 32.2% of the dosing interval) for a 1-log Kill.

¢ Output Analysis: Calculate the probability of target attainment (PTA) across a range of MICs
(e.g., from 0.125 to 64 mg/L). A regimen is considered adequate if PTA is 290% at the relevant MIC
breakpoint [2].
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The following diagram illustrates the logical workflow for conducting a PK/PD target attainment analysis to

support dosing recommendations.
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Frequently Asked Questions (FAQS)

Q1: Does obesity significantly alter the volume of distribution (Vd) of ceftolozane and tazobactam,
requiring a dose increase? Al: While obesity can alter the Vd of many drugs, a population PK analysis and
simulation study concluded that approved dosing regimens of ceftolozane/tazobactam, when adjusted for
renal function, achieve adequate PK/PD targets in severely/morbidly obese patients. Therefore, a dose

increase solely based on body size is not recommended [2].

Q2: How do I adjust the dose for an obese patient with renal impairment? A2: Dose adjustment should
be based on creatinine clearance (CrCl), not body weight alone. Adhere to the standard dosing
recommendations for renal impairment [1]. For example, for a cIAI patient with a CrCl of 30-50 mL/min, the
dose is 750 mg IV @g8h. For patients with ESRD on hemodialysis, a loading dose followed by a reduced

maintenance dose is required, administered after dialysis on treatment days [1].

Q3: What is the evidence that ceftolozane/tazobactam penetrates effectively into the target tissue in
obese patients? A3: While direct studies in obese patients are limited, research in patients undergoing lower
GI surgery shows that ceftolozane/tazobactam penetrates effectively into the abdominal tissue, including
peritoneal fluid and the peritoneum. The concentration ratio between ceftolozane and tazobactam remains at

or above the critical 2:1 ratio in these tissues, supporting its use for cIAI [3].

Q4: What are the critical PK/PD targets for ceftolozane? A4: The primary PK/PD index associated with
the efficacy of ceftolozane is the percentage of the dosing interval that the free drug concentration exceeds
the MIC (%fT>MIC). For a bacteriostatic effect (stasis), the target is approximately 24-29% fT>MIC, and
for a 1-log kill (bactericidal), it is 32.2% fT>MIC [2] [3].
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To cite this document: Smolecule. [Dosing Recommendations & Supporting Evidence]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b523134#ceftolozane-

tazobactam-dosing-obesity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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